AAK1 Enzymatic Inhibition Potency: SARS‑CoV‑2‑IN‑81 vs. Reference Inhibitors
SARS‑CoV‑2‑IN‑81 inhibits AAK1 with an IC₅₀ of 9.38 ± 0.34 nM [1]. This value places it among the most potent AAK1 inhibitors reported, though direct head‑to‑head comparisons within the same assay are limited. Cross‑study comparisons reveal that SARS‑CoV‑2‑IN‑81 is substantially more potent than the chemical probe SGC‑AAK1‑1 (IC₅₀ ~270 nM) , moderately more potent than baricitinib (AAK1 IC₅₀ 17.2 nM) [2], and roughly equipotent to BMS‑911172 (IC₅₀ 12–35 nM) [3][4] and LP‑922761 (IC₅₀ 4.8 nM) . It is less potent than the brain‑penetrant AAK1 inhibitor LX9211 (IC₅₀ 2 nM) , yet SARS‑CoV‑2‑IN‑81 demonstrates superior antiviral activity in cell‑based assays (see Evidence Item 2).
| Evidence Dimension | AAK1 enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 9.38 ± 0.34 nM |
| Comparator Or Baseline | SGC‑AAK1‑1: ~270 nM; baricitinib: 17.2 nM; BMS‑911172: 12–35 nM; LP‑922761: 4.8 nM; LX9211: 2 nM |
| Quantified Difference | 9.38 nM vs. 2 nM (LX9211) to 270 nM (SGC‑AAK1‑1) |
| Conditions | Biochemical kinase assay (AAK1) |
Why This Matters
The sub‑10 nM enzymatic potency qualifies SARS‑CoV‑2‑IN‑81 as a high‑potency AAK1 inhibitor suitable for studies requiring robust kinase engagement, though cellular antiviral activity must be confirmed independently.
- [1] Mao ND, et al. Eur J Med Chem. 2024;268:116232. View Source
- [2] Baricitinib. Chemical Probes Portal. View Source
- [3] BMS‑911172. Guide to Pharmacology. View Source
- [4] BMS‑911172. TargetMol / Selleck. View Source
